3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE
3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE
The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM.
Brand Name:
Vulcanchem
CAS No.:
778624-05-8
VCID:
VC20797516
InChI:
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
SMILES:
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula:
C13H15NO5
Molecular Weight:
265.26 g/mol
3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE
CAS No.: 778624-05-8
Cat. No.: VC20797516
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM. |
|---|---|
| CAS No. | 778624-05-8 |
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
| Standard InChI | InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 |
| Standard InChI Key | WFBBISJLIGYSGF-JQTRYQTASA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
| SMILES | CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
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